molecular formula C18H26N2O3 B2394741 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one CAS No. 2309711-00-8

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one

Cat. No.: B2394741
CAS No.: 2309711-00-8
M. Wt: 318.417
InChI Key: UQRWGBYKJATFNG-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a cyclobutyl group attached to a diazepane ring, which is further connected to a methoxyphenoxy ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamine precursors under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides in the presence of a suitable base.

    Attachment of the Methoxyphenoxy Ethanone Moiety: The final step involves the coupling of the diazepane intermediate with 2-methoxyphenoxy ethanone using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyclopropyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one
  • 1-(4-Cyclopentyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one
  • 1-(4-Cyclohexyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one

Uniqueness

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-22-16-8-2-3-9-17(16)23-14-18(21)20-11-5-10-19(12-13-20)15-6-4-7-15/h2-3,8-9,15H,4-7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRWGBYKJATFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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